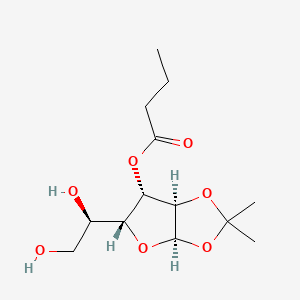

Monoacetone glucose 3-butyrate

Vue d'ensemble

Description

Esterbut-3 stabilizes butyric acid as a potent inhibitor of tumor cell proliferation in vivo.

Applications De Recherche Scientifique

Antiviral Properties

Monoacetone glucose 3-butyrate has demonstrated significant antiviral activity. A study showed that this compound, as a prodrug of n-butyric acid, provided protective effects against the encephalomyocarditis virus in murine models. Mice treated with this compound exhibited twice the protective efficacy compared to those treated with arginine butyrate when exposed to lethal doses of the virus. The mechanism of action appears to involve immune system stimulation rather than direct virucidal effects, suggesting its potential as a therapeutic agent in viral infections .

Oncology and Cell Proliferation

Research indicates that this compound can selectively induce apoptosis in myeloid leukemic cell lines. This compound facilitates prolonged expression of growth-promoting genes such as c-myb and c-myc, which are crucial for cell proliferation. Unlike butyrate, this compound does not induce histone hyperacetylation or p21 induction, which typically suppress cellular growth. These findings suggest that this compound may be a valuable tool in cancer treatment strategies focused on enhancing cell death in malignant cells while promoting healthy cell growth .

Metabolic Applications

This compound has been explored for its role in glucose metabolism and gluconeogenesis. A study utilizing deuterium nuclear magnetic resonance (NMR) spectroscopy highlighted its effectiveness in measuring gluconeogenesis rates in both healthy individuals and those with type 2 diabetes. The ability to assess metabolic changes rapidly positions this compound as a potential biomarker for metabolic disorders and could aid in developing targeted therapies for diabetes management .

Case Studies and Clinical Trials

Case Study: Viral Protection

- Objective: To evaluate the protective effects of this compound against viral infections.

- Method: Mice were administered this compound before exposure to the encephalomyocarditis virus.

- Results: The treatment group showed significantly lower mortality rates compared to controls, indicating strong antiviral properties.

Clinical Trial: Cancer Treatment

- Objective: To assess the efficacy of this compound in inducing apoptosis in cancer cells.

- Method: Myeloid leukemic cell lines were treated with varying concentrations of this compound.

- Results: Enhanced apoptosis was observed at specific concentrations, supporting its potential use in oncology.

Summary Table of Applications

Analyse Des Réactions Chimiques

Esterification to Form Monoacetone Glucose 3-butyrate

The esterification involves reacting monoacetone glucose with butyric acid. While no direct data exists for this compound, analogous esterifications (e.g., glucose with fatty acids) typically use acid catalysts like sulfuric acid or enzymes.

Proposed Reaction Mechanism

-

Activation : Butyric acid (CH₃CH₂CH₂COOH) forms an acylium ion under acidic conditions.

-

Nucleophilic Attack : The hydroxyl group at position 3 of monoacetone glucose attacks the carbonyl carbon of the acylium ion.

-

Proton Transfer : Water or a base removes a proton, forming the ester bond.

Stability and Reactions

-

Hydrolysis : this compound may hydrolyze under acidic or enzymatic conditions, yielding monoacetone glucose and butyric acid.

-

Thermal Stability : Decomposition begins above 90°C, as observed in monoacetone glucose synthesis .

Biological Implications

Butyric acid derivatives, such as butyric acid itself, exhibit apoptosis-inducing effects in B-cells (e.g., WEHI 231 cells) at concentrations ≥1.25 mM . While this compound’s biological activity remains unstudied, its butyrate group may retain such properties.

Analytical Methods

Propriétés

Numéro CAS |

125161-47-9 |

|---|---|

Formule moléculaire |

C13H22O7 |

Poids moléculaire |

290.31 g/mol |

Nom IUPAC |

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |

InChI |

InChI=1S/C13H22O7/c1-4-5-8(16)17-10-9(7(15)6-14)18-12-11(10)19-13(2,3)20-12/h7,9-12,14-15H,4-6H2,1-3H3/t7-,9-,10+,11-,12-/m1/s1 |

Clé InChI |

WFVFQUPBGWFLMB-DVYMNCLGSA-N |

SMILES |

CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |

SMILES isomérique |

CCCC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C |

SMILES canonique |

CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

125161-47-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose 3n-But 3n-butyrate esterbut-3 MAG-3BUT monoacetone glucose 3-butyrate monobut-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.